4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound that features a thiophene ring fused to a tetrahydropyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the condensation of thiophene derivatives with tetrahydropyridine precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives in the presence of acidic or basic catalysts . Another approach is the Gewald reaction, which involves the condensation of α-cyanoesters with thiophene derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized versions of the aforementioned synthetic routes. The choice of catalysts, solvents, and reaction conditions is crucial to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrahydropyridine moiety can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The thiophene ring’s electronic properties allow it to participate in π-π interactions and hydrogen bonding, which can modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Piperidine: A saturated six-membered ring containing nitrogen.
Tetrahydropyridine: A partially saturated six-membered ring containing nitrogen.
Uniqueness
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the combination of the thiophene ring and the tetrahydropyridine moiety. This fusion imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry and drug development.
Properties
IUPAC Name |
4-thiophen-2-yl-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h1-3,7,10H,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCOGJGHJXXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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